molecular formula C11H12Cl2N2OS B3208280 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1049746-46-4

4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B3208280
CAS No.: 1049746-46-4
M. Wt: 291.2 g/mol
InChI Key: FGHKOSLPADBEAJ-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . It has a chloromethyl group (−CH2−Cl), which is a functional group derived from the methyl group (−CH3) by replacing one hydrogen atom with a chlorine atom . It also contains a 4-methoxyphenyl group, which is a phenyl group with a methoxy (−O−CH3) substituent at the 4-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include attributes like boiling point, melting point, solubility, and reactivity. Carboxylic acids, for example, can donate hydrogen ions if a base is present to accept them .

Scientific Research Applications

  • Synthesis and Chemical Reactivity :

    • This compound has been used in the synthesis of different chemical structures, highlighting its utility in organic chemistry. For instance, Rozentsveig et al. (2011) described its use in the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole via a reaction involving 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide and thiourea (Rozentsveig et al., 2011).
  • Preparation of Pharmacologically Active Substances :

    • The compound plays a role in the preparation of bifunctional analogs of pharmacodynamically active substances, as discussed by Hager and Liu (1953) in their study on chloromethylation products (Hager & Liu, 1953).
  • Polymer Modification and Applications :

    • Aly and El-Mohdy (2015) explored its application in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels. This modification leads to polymers with potential medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
  • Antifungal Activity :

    • A study by Jafar et al. (2017) found that certain derivatives containing this compound exhibited significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
  • Structural and Spectroscopic Studies :

    • Research by Hayvalı et al. (2010) involved spectroscopic, spectrophotometric, and crystallographic investigations of compounds related to 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, contributing to a deeper understanding of their chemical structure and properties (Hayvalı et al., 2010).
  • Electrochemical Applications :

    • Sayyah et al. (2006) investigated the electrochemical polymerization of a related compound, demonstrating its potential in creating polymers with specific electrical properties (Sayyah et al., 2006).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and toxicity. For example, carboxylic acids can react with active metals to form gaseous hydrogen and a metal salt .

Future Directions

The future directions for a compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development .

Properties

IUPAC Name

4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-8(3-5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHKOSLPADBEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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